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Defense protein 6

Cat. No.: B1577290
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Description

Historical Trajectory and Seminal Discoveries of Defense Protein 6

The history of what could be considered "this compound" is not linear but rather a collection of parallel discovery paths in different fields of biology.

In plant sciences, the context for Pathogenesis-Related (PR) proteins was established in the 1970s, when researchers first noted the accumulation of specific proteins in tobacco plants following infection with the tobacco mosaic virus. frontiersin.org This led to the classification of these molecules into families, with PR-6 being identified as a type of protease inhibitor, a key component of the plant's induced defense system. frontiersin.orgnihs.go.jpnumberanalytics.com

In human immunology, the discovery of Interleukin-6 (IL-6) evolved from identifying its various functions under different names, such as B-cell stimulatory factor 2 (BSF-2) and hepatocyte-stimulating factor. nih.govnih.gov In 1986, its cDNA was cloned, revealing these different factors were in fact the same molecule. nih.gov The unified name "IL-6" was formally adopted in 1988, recognizing it as a single, pleiotropic cytokine central to the immune and inflammatory response. nih.govmybiosource.com

A more recent addition is Human α-defensin 6 (HD6) . For many years after its discovery, its precise function remained unclear because it lacked the direct microbicidal activity seen in other defensins. nih.gov A landmark 2012 study using a transgenic mouse model was a seminal discovery, revealing that HD6 protects against bacterial pathogens not by killing them, but through an unprecedented mechanism of self-assembly into nanonets that entangle and trap microbes. nih.gov

In entomology, the specific molecule This compound (DFP-6) was identified in the moth Lonomia obliqua. Its entry into the UniProt protein database in 2005 marked its formal characterization as a member of the invertebrate defensin (B1577277) family with antibacterial properties. uniprot.org

These distinct historical paths highlight how different research areas have converged on the "6" designation for various vital defense proteins.

Pervasive Biological Significance of this compound Across Diverse Organisms

The biological roles of proteins named or numbered as "this compound" are as diverse as the organisms that produce them. They represent a range of strategies for immunity and protection. mybiosource.comnih.govuniprot.orguniprot.orgresearchgate.nethealthline.com

In Insects: In the moth Lonomia obliqua, this compound (DFP-6) is a component of the innate immune system. uniprot.org It belongs to the defensin family of antimicrobial peptides and exhibits antibacterial activity, playing a direct role in fending off bacterial infections. uniprot.org

In Humans: Humans have at least two prominent "6" defense proteins.

Human α-defensin 6 (HD6) is a key peptide for innate immunity in the small intestine. uniprot.org Instead of directly killing microbes, it undergoes ordered self-assembly upon binding to bacterial surface proteins, forming fibril-like nanonets. nih.govuniprot.org These nets surround and entangle a wide range of pathogens, including Gram-negative and Gram-positive bacteria, and fungi like Candida albicans, thereby preventing their invasion of epithelial cells and blocking biofilm formation. nih.govuniprot.org

Interleukin-6 (IL-6) is a cytokine with a vast array of functions. mybiosource.com Produced in response to infection or injury, it stimulates acute phase responses in the liver, promotes hematopoiesis (the formation of blood cells), and modulates immune reactions, including the differentiation of B-cells into antibody-producing cells. nih.govmybiosource.com However, its dysregulated, continuous production is implicated in chronic inflammation and autoimmune diseases. nih.gov

In Plants: In the plant kingdom, the Pathogenesis-Related protein 6 (PR-6) family consists of protease inhibitors. nihs.go.jpnumberanalytics.com These proteins are induced upon pathogen attack or wounding and are believed to function by inhibiting the digestive enzymes of pests or the proteases of microbial pathogens, thereby forming a crucial part of the plant's defense response. frontiersin.orgnihs.go.jpmdpi.com Other proteins involved in plant defense also carry the number, such as OsNramp6 in rice, which is involved in defense responses, and Protein Arginine Methyltransferase 6 (PRMT6) in tomatoes, which mediates antiviral immunity. nih.gov

Table 1: Examples of "this compound" Across Different Organisms This table is interactive. You can sort and filter the data.

Protein Name Organism Protein Family Core Biological Function
This compound (DFP-6) Moth (Lonomia obliqua) Invertebrate Defensin Has direct antibacterial activity as part of the innate immune response. uniprot.org
Human α-defensin 6 (HD6) Human Defensin Forms nanonets to entangle and trap microbes, preventing invasion. nih.govuniprot.org
Interleukin-6 (IL-6) Human Cytokine (IL-6 superfamily) Mediates inflammation, immune response, and acute phase reactions. nih.govmybiosource.com

| Pathogenesis-Related protein 6 (PR-6) | Tomato, Tobacco, etc. | Protease Inhibitor | Inhibits pathogen and pest enzymes as part of induced plant defense. nihs.go.jpnumberanalytics.com |

Current Research Landscape and Key Unanswered Questions in this compound Biology

Despite significant progress, our understanding of these defense proteins is far from complete, and numerous questions drive the current research landscape. nih.govuniprot.org

A major area of inquiry for HD6 revolves around its unique self-assembly mechanism. Key unanswered questions include the high-resolution molecular structure of the HD6 nanonets, how these structures respond to different conditions, and why their formation appears to be dependent on the specific bacterial strain. nih.gov Furthermore, how HD6 interacts with other host-defense molecules within the complex environment of the intestinal mucosa is still largely unknown. nih.gov

For plant defense proteins like PR-6, a primary challenge is understanding the complex regulatory and interaction networks they form with other defense-related genes and proteins. numberanalytics.com Researchers are actively working to identify novel PR proteins that could confer improved disease resistance in crops. numberanalytics.com A significant hurdle is translating the knowledge of these defense mechanisms into effective and durable strategies for agricultural crop improvement. numberanalytics.comnumberanalytics.com The evolutionary pressures that drive the rapid diversification of these defense genes are also a topic of intense study. numberanalytics.com

Across the field, emerging technologies in synthetic biology are opening new frontiers. adlittle.com There is growing interest in designing synthetic immune receptors and engineering novel proteins with customized defense functions. premierscience.comdefense.gov However, this research faces challenges, including the complexity of biological systems, the need for better computational and high-throughput tools, and ethical considerations. adlittle.com A central, unanswered question is how to effectively translate these advanced molecular insights from the laboratory into practical, real-world applications for medicine and agriculture. numberanalytics.com

Properties

bioactivity

Antibacterial

sequence

LTVRAAQSFGRCNQKQCDADCVKKGYFGGLCTLTSCFCTGSRS

Origin of Product

United States

Molecular Architecture and Structural Determinants of Defense Protein 6 Function

Primary Structure and Sequence Homology of Defense Protein 6

The primary structure, or the linear sequence of amino acids, is the fundamental determinant of a protein's final three-dimensional shape and function. pressbooks.pub Defensins, as a family, are characterized as small, cysteine-rich cationic proteins. oup.com The primary structure of human defensins, such as the closely related human neutrophil peptides (HNP) 1, 2, and 3, reveals they are typically 29-30 amino acids in length. nih.gov These related defensins are identical in sequence except for the amino-terminal residue. nih.gov

Significant sequence homology exists between defensins from different species. For example, human defensins share notable sequence similarity with those found in rabbit polymorphonuclear leukocytes. nih.gov This evolutionary conservation, particularly of key residues, points to a shared structural framework and a fundamental role in host defense mechanisms across species. nih.gov

Conserved motifs and domains are recurring patterns of amino acid sequences that are preserved across different proteins and species, often indicating critical functional or structural roles. In the defensin (B1577277) family, the most striking conserved feature is the pattern of cysteine residues. nih.govresearchgate.net In a comparison between human and rabbit defensins, all six cysteinyl residues were found to be invariantly conserved, highlighting their essential role in forming the disulfide bonds that stabilize the protein's fold. nih.gov

While many defense and signaling proteins contain well-defined domains like the α-crystallin domain (ACD) in small heat shock proteins or the NB-ARC domain in plant resistance proteins, the key functional motifs in HD6 are more subtle. oup.comnih.gov Research has shown that specific hydrophobic residues in HD6, namely Phenylalanine at position 2 (F2) and position 29 (F29), are essential for its unique self-assembly mechanism. acs.org These residues are critical for forming a hydrophobic pocket that drives the oligomerization of HD6 monomers. acs.org This is distinct from other effector proteins that might use conserved motifs like the RXLR sequence to enter host cells. tandfonline.com

Computational modeling provides invaluable insights into the three-dimensional structure of proteins when experimental methods like X-ray crystallography or NMR are challenging. nih.gov Methods for predicting protein structure include homology modeling, which uses the known structure of a related protein as a template, and ab initio methods, which predict the structure from the amino acid sequence alone. nih.govnih.gov

For small, disulfide-rich proteins like defensins, predicting the tertiary structure can be particularly challenging for traditional algorithms because they often lack a conventional hydrophobic core. nih.gov However, advanced algorithms that utilize artificial intelligence, such as trRosetta, have shown improved accuracy in predicting the folds of these unique proteins. nih.gov Computational models of HD6 have been crucial in understanding how its monomers interact. acs.org Modeling can reveal how the hydrophobic pocket, formed by residues including F2, F29, and Leucine-32 (L32) from two monomers and Valine-22 (V22), Methionine-23 (M23), and Isoleucine-25 (I25) from two others, facilitates the formation of the fibril-like structures characteristic of HD6. acs.org Such computational approaches are part of a broader effort to model the complex interactions of immune system molecules. frontiersin.org

Identification of Conserved Motifs and Domains in this compound

Higher-Order Structural Characterization of this compound

The function of a protein is intrinsically linked to its complex three-dimensional conformation, which is described in terms of its secondary, tertiary, and quaternary structures. slideshare.net

Secondary structure refers to the local, repeating structures that form within a polypeptide chain due to hydrogen bonding between backbone atoms. khanacademy.org The most common secondary structural elements are the α-helix and the β-pleated sheet. pressbooks.pubysu.am In an α-helix, the polypeptide chain coils into a spiral, with hydrogen bonds forming between an oxygen atom in a carbonyl group and the hydrogen on an amino group four residues down the chain. khanacademy.orglumenlearning.com A β-pleated sheet is formed when segments of the polypeptide chain lie parallel to each other, linked by hydrogen bonds. lumenlearning.com

The characteristic structure of defensins, including HD6, typically features a triple-stranded antiparallel β-sheet that packs against an α-helix. oup.comnih.gov This arrangement of secondary elements forms the core scaffold of the defensin fold.

The tertiary structure of defensins is a compact, globular fold stabilized by a network of intramolecular disulfide bonds formed between its conserved cysteine residues. nih.gov This disulfide bridge network is critical for maintaining the stable structure. nih.gov A peculiar and important feature of the defensin fold is that it often lacks a significant hydrophobic core, which is a common feature in most globular proteins. nih.gov Instead, many hydrophobic residues are exposed on the surface. nih.gov In HD6, this unusual exposure of hydrophobic side chains is fundamental to its function, allowing individual monomers to interact and assemble. acs.org Although each HD6 monomer displays the canonical α-defensin fold, it is primed for higher-order assembly. acs.org

Quaternary structure refers to the arrangement and interaction of multiple polypeptide chains, or subunits, to form a single functional protein complex. nagwa.commdpi.com While many proteins function as monomers, others, like HD6, must assemble into oligomers to become active. acs.orgalbert.io

The quaternary assembly of HD6 is central to its unique defense mechanism. Instead of directly killing bacteria, HD6 monomers self-assemble into large, ordered oligomers that form elongated, fibril-like chains. acs.org These fibrils further intertwine to create extensive "nanonets" that physically entrap and agglutinate bacteria, preventing them from invading host tissues. acs.org Biophysical studies have demonstrated that this self-assembly is driven by hydrophobic interactions, with residues F2 and F29 being essential for the process. acs.org Disruption of these residues inhibits the formation of higher-order oligomers and abolishes the protein's ability to entrap pathogens. acs.org This capacity for forming varied oligomeric states is a recurring theme in defense and stress-response proteins, such as the small heat shock proteins HSPB6 and HSPB7, which can form dimers and larger oligomeric structures to perform their chaperone functions. nih.gov

Data Tables

Table 1: Summary of Molecular and Structural Features of this compound (HD6)

FeatureDescriptionKey Residues/MotifsReference(s)
Primary Structure Small, cationic polypeptide, typically around 30 amino acids in length.Rich in Cysteine and Arginine. nih.gov
Sequence Homology High homology with other mammalian defensins (e.g., rabbit).Invariant Cysteine residues. nih.gov
Conserved Motifs Conserved Cysteine pattern for disulfide bonding.Cys-X-Cys... pattern. nih.gov
Functional Motifs Hydrophobic residues essential for self-assembly.F2, F29, L32, V22, M23, I25. acs.org
Secondary Structure Contains both α-helical and β-sheet elements.Triple-stranded antiparallel β-sheet packed against an α-helix. oup.comnih.gov
Tertiary Structure Compact, globular fold stabilized by disulfide bonds. Lacks a traditional hydrophobic core.Canonical defensin fold with exposed hydrophobic surfaces. acs.orgnih.gov
Quaternary Structure Self-assembles into high-order oligomers, fibrils, and nanonets.Driven by hydrophobic interactions between monomers. acs.org

Structure-Function Relationships in this compound

Identification of Active Sites or Binding Pockets within this compound

While specific active sites on this compound have not been experimentally delineated, studies on homologous invertebrate defensins provide significant insights into its potential mechanism of action. The positively charged surface of the molecule is thought to be a key determinant for its initial interaction with microbial surfaces. researchgate.net

Research on other invertebrate defensins, such as the oyster defensin Cg-Def, has revealed that the antimicrobial activity may not solely rely on membrane disruption. nih.gov Instead, these defensins can possess specific binding pockets that interact with essential components of the bacterial cell wall synthesis machinery. For instance, some defensins have been shown to bind to Lipid II, a precursor molecule in peptidoglycan biosynthesis. nih.govresearchgate.net This interaction effectively inhibits cell wall formation, leading to bacterial death. Given the conserved nature of invertebrate defensins, it is plausible that this compound employs a similar mechanism, with specific regions on its surface forming a binding pocket for microbial molecular targets. The identification of these precise regions on this compound awaits further empirical investigation.

Role of Specific Residues in this compound Activity

The amino acid composition of this compound is fundamental to its structure and function. The most critical residues are the six conserved cysteines, which form three intramolecular disulfide bonds. uniprot.orgcpu-bioinfor.org In this compound from Lonomia obliqua, these are predicted to be Cys44-Cys63, Cys49-Cys68, and Cys53-Cys70 based on sequence analysis. uniprot.org These disulfide bridges are essential for maintaining the integrity of the CSαβ motif. mdpi.comnih.gov Studies on other insect defensins, such as coprisin (B1577442) from the dung beetle, have demonstrated that the disruption of these disulfide bonds leads to a significant loss of antibacterial activity, underscoring their importance in stabilizing the functional conformation of the peptide. nih.gov

Beyond the cysteine residues, the distribution of cationic and hydrophobic amino acids is also crucial. The cationic residues contribute to the initial electrostatic attraction to bacterial membranes, while hydrophobic residues may be involved in subsequent insertion into the membrane or in the interaction with hydrophobic pockets of target proteins. While the specific contribution of each non-cysteine residue in this compound has not been individually characterized, their collective properties are indispensable for its antimicrobial efficacy.

Genomic Organization, Gene Expression, and Regulatory Mechanisms of Defense Protein 6

Genomic Locus and Transcriptional Architecture of Defense Protein 6 (IL-6)

The regulation of IL-6 gene expression occurs predominantly at the level of transcription. nih.gov The gene's structure includes a promoter region that integrates signals from various pathways to initiate transcription. This process involves the binding of RNA polymerase II and a cohort of transcription factors to specific DNA sequences within the gene's regulatory regions. pressbooks.pubpressbooks.pub

The promoter of the IL-6 gene contains several critical cis-acting regulatory elements that are binding sites for transcription factors. These elements ensure that the gene is induced by a wide array of signals, including inflammation-associated cytokines, bacterial products, and viral infections. nih.gov

A key feature of the IL-6 promoter is a 23-base-pair "multi-response element" which is a primary target for many inducers. nih.gov Like many eukaryotic genes, the IL-6 promoter region contains a TATA-box, a core promoter element essential for the assembly of the transcription initiation complex, and a CAAT-box, which influences promoter efficiency. pressbooks.pubplos.org

Enhancer elements, which can be located at a distance from the promoter, also play a crucial role in augmenting the rate of transcription. pressbooks.pubwikipedia.org These sequences bind activator proteins, and through the looping of DNA, they interact with the promoter to enhance the efficiency of RNA polymerase activity. wikipedia.orgyoutube.com For the IL-6 gene, specific enhancer regions bind transcription factors like CCAAT/enhancer-binding proteins (C/EBP), which are vital for its activation. physiology.org

Table 1: Key Promoter and Enhancer Elements of the IL-6 Gene

Element TypeName/SequenceFunctionSource(s)
Promoter Element Multi-response elementIntegrates signals from various inflammatory and stress pathways. nih.gov
Promoter Element TATA-boxCore promoter element for assembling transcription machinery. pressbooks.pubplos.org
Promoter Element CAAT-boxInfluences the efficiency of the promoter. plos.org
Promoter Element IRF-binding site (-267 to -254)Necessary for IL-6 induction by interferon-gamma. nih.gov
Enhancer Element C/EBP binding siteBinds CCAAT/enhancer-binding proteins to activate transcription. physiology.org

The expression of the IL-6 gene is orchestrated by a complex interplay of various transcription factors that bind to the regulatory elements in its promoter and enhancer regions. nih.govnih.gov The specific combination of transcription factors determines the cellular context and stimulus-specific expression of IL-6.

Key transcription factors involved in IL-6 regulation include:

Nuclear Factor kappa B (NF-κB): A pivotal transcription factor in the immune response, NF-κB is activated by a wide range of stimuli, including cytokines and bacterial products, and is crucial for the induction of IL-6 expression. nih.govannualreviews.org

CCAAT/Enhancer-Binding Proteins (C/EBP), particularly NF-IL6 (C/EBPβ): This family of transcription factors is induced by cytokines like IL-1 and IL-6 itself, creating a positive feedback loop. annualreviews.org NF-IL6 acts in concert with NF-κB to synergistically activate the IL-6 promoter. annualreviews.org

Interferon Regulatory Factor 1 (IRF-1): This factor is essential for the induction of IL-6 by interferon-gamma (IFN-γ). Full transcriptional activation requires cooperation between IRF-1 and a low constitutive level of NF-κB. nih.gov

Kruppel-like factor 4 (KLF4): This zinc-finger transcription factor regulates IL-6 expression by binding to its promoter and facilitating chromatin remodeling. spandidos-publications.com

Table 2: Major Transcription Factors Regulating the IL-6 Gene

Transcription FactorFamilyInducing Signal (Examples)Role in IL-6 RegulationSource(s)
NF-κB Rel homology domainCytokines (IL-1, TNF-α), PAMPsMaster regulator of inflammatory gene expression; crucial for IL-6 induction. nih.govannualreviews.org
NF-IL6 (C/EBPβ) Basic leucine (B10760876) zipper (bZIP)Cytokines (IL-1, IL-6), PAMPsInduces transcription of acute-phase protein genes; acts synergistically with NF-κB. annualreviews.org
IRF-1 Interferon Regulatory FactorInterferon-gamma (IFN-γ)Mediates IFN-γ-induced IL-6 expression, requires cooperation with NF-κB. nih.gov
KLF4 Zinc-fingerp300/CREB-mediated acetylationRegulates IL-6 expression via chromatin remodeling at the promoter. spandidos-publications.com

Promoter and Enhancer Elements Regulating this compound Gene

Post-Transcriptional Control of this compound (IL-6) mRNA Abundance

After the IL-6 gene is transcribed into messenger RNA (mRNA), its abundance in the cytoplasm is further controlled by post-transcriptional regulatory mechanisms. wikipedia.orgnih.gov These processes, which include mRNA stability and degradation, allow for a rapid and flexible fine-tuning of the amount of IL-6 protein produced. frontiersin.orgtandfonline.com

The stability of IL-6 mRNA is largely determined by cis-acting elements within its 3' untranslated region (3'-UTR). These elements are recognized by various RNA-binding proteins (RBPs) that can either stabilize or destabilize the mRNA transcript. nih.gov

One of the key RBPs involved in IL-6 regulation is Regnase-1 . This protein functions as an endoribonuclease that directly binds to a stem-loop structure in the 3'-UTR of IL-6 mRNA and degrades it. nih.govtandfonline.com The activity of Regnase-1 itself is regulated; upon stimulation with certain ligands, Regnase-1 is phosphorylated and subsequently degraded, which leads to the stabilization and increased expression of IL-6 mRNA. tandfonline.com

Other post-transcriptional mechanisms, such as those involving microRNAs (miRNAs), also contribute to the regulation of IL-6 expression by binding to its mRNA and promoting its degradation or inhibiting its translation. nih.gov The coordinated action of these post-transcriptional pathways is essential for both the rapid initiation of the inflammatory response and its timely resolution. tandfonline.com

mRNA Stability and Degradation Pathways for this compound Transcripts

The stability and degradation of messenger RNA (mRNA) transcripts are critical control points in the regulation of gene expression, including that of defense-related proteins. In the context of plant immunity, the modification of mRNA by N6-methyladenosine (m6A) has been shown to play a significant role in mRNA stability and translation. duke.edu This modification is integral to both basal resistance and pattern-triggered immunity (PTI). duke.edu

The regulation of mRNA stability is also influenced by various signaling pathways. For instance, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is known to be necessary for the post-transcriptional regulation of many pro-inflammatory cytokines. nih.gov This pathway can promote mRNA stability through specific elements in the 3'-untranslated region (UTR) of the mRNA. nih.gov In the case of Interleukin-6 (IL-6), a multifunctional cytokine, the p38α MAPK pathway is obligatory for its IL-1-induced biosynthesis and promotes the stability of IL-6 mRNA via its 3'-UTR. nih.gov The stability of some mRNAs is also regulated by RNA-binding proteins, such as Arid5a, which has been shown to stabilize IL-6 mRNA by binding to its 3' UTR. researchgate.net

The degradation of mRNA transcripts is a highly regulated process. In some cases, the degradation of specific mRNAs, such as those for certain cytokines, can be inhibited by specific cellular responses, leading to increased protein production. frontiersin.org This regulation often involves specific sequences within the 3'UTR of the mRNA. frontiersin.org

Table 1: Factors Influencing mRNA Stability of Defense-Related Proteins

FactorEffect on mRNA StabilityMechanismAssociated Proteins/Pathways
N6-methyladenosine (m6A)Dual role: Stabilizes overall transcriptome but facilitates rapid turnover of immune-induced mRNAs. duke.edupnas.orgDestabilizes immune-induced mRNAs while enhancing their translation efficiency. duke.edupnas.orgm6A writer complexes, ECT2/3/4 readers. duke.edupnas.org
p38 MAPK PathwayPromotes mRNA stability. nih.govActs via cis-acting elements in the 3'-UTR of the mRNA. nih.govp38α MAPK. nih.gov
RNA-Binding ProteinsCan stabilize mRNA. researchgate.netBinds to the 3' UTR of the target mRNA. researchgate.netArid5a. researchgate.net

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and are critical for regulating their function, stability, and localization. wikipedia.orgnih.gov In the context of immunity, PTMs play a vital role in fine-tuning defense signaling pathways. mdpi.com Common PTMs include phosphorylation, glycosylation, ubiquitination, SUMOylation, acetylation, and methylation. nih.govoup.com

Phosphorylation Dynamics and Signaling Cascades Involving this compound

Protein phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a key regulatory mechanism in many cellular processes, including plant defense responses. frontiersin.org This reversible modification is carried out by protein kinases and reversed by protein phosphatases. frontiersin.orgnih.gov

Mitogen-activated protein kinase (MAPK) cascades are central to plant immunity. oup.com These signaling pathways involve a series of kinases that phosphorylate and activate one another, ultimately leading to the phosphorylation of target proteins, including transcription factors, which then regulate the expression of defense-related genes. oup.com For example, in Arabidopsis, MPK3 and MPK6 are key kinases that phosphorylate the transcription factor ERF6, leading to its stabilization and the activation of defensin (B1577277) genes. nih.gov Similarly, in rice, the OsMKK10-2–OsMPK6 pathway is required for resistance against certain pathogens and involves the phosphorylation of the transcription factor OsWRKY45. oup.com

Calcium-dependent protein kinases (CDPKs) are another important class of kinases in plant immunity that are activated by changes in intracellular calcium levels. nih.gov CDPKs can phosphorylate various downstream targets, including transcription factors and enzymes involved in the production of reactive oxygen species (ROS), a key component of the defense response. nih.gov The interplay between different kinase pathways, such as CDPK and MAPK pathways, allows for a sophisticated and fine-tuned response to pathogen attack. nih.gov

Table 3: Key Kinases and Their Roles in Plant Defense Signaling

Kinase/PathwayOrganismDownstream Target(s)Function in Defense
MPK3/MPK6ArabidopsisERF6 (transcription factor) nih.govPhosphorylates and stabilizes ERF6, leading to the activation of defensin genes. nih.gov
OsMKK10-2–OsMPK6RiceOsWRKY45 (transcription factor) oup.comRequired for resistance against Magnaporthe oryzae. oup.com
CDPKs (e.g., CPK5)ArabidopsisNADPH oxidase (RBOHD), WRKY33 (transcription factor) nih.govIncreases ROS production and co-operatively controls the biosynthesis of antimicrobial compounds. nih.gov

Glycosylation and its Influence on this compound Trafficking and Function

Protein glycosylation, the attachment of sugar moieties (glycans) to proteins, is a widespread post-translational modification that plays a significant role in various biological processes, including protein folding, transport, and immune responses. nih.govresearchgate.net Glycosylation can occur as N-linked glycosylation (to asparagine residues) or O-linked glycosylation (to serine or threonine residues). researchgate.netfrontiersin.org

In the context of host-pathogen interactions, glycosylation is crucial for both the host's defense and the pathogen's virulence. nih.gov Host glycoproteins can act as barriers to prevent pathogen invasion. nih.gov Conversely, pathogens can utilize glycosylated proteins as weapons to attack the host. nih.gov For instance, some pathogens secrete glycosylated proteases that can degrade host defense proteins. nih.gov

Glycosylation is also essential for the proper functioning of the host immune system. Specific glycosylation patterns are required for the normal activity of many immune molecules. frontiersin.org Alterations in these patterns can lead to impaired protein function and dysregulated immune signaling. frontiersin.org Furthermore, N-linked glycosylation is critical for the quality control of proteins in the endoplasmic reticulum (ER), ensuring that only properly folded proteins are transported to their final destinations. frontiersin.org Misfolded glycoproteins are recognized and targeted for degradation. frontiersin.org

In some bacteria, a general O-glycosylation system has been identified that is responsible for the glycosylation of multiple proteins. plos.org The disruption of this glycosylation machinery can lead to reduced virulence and biofilm formation, highlighting the importance of this PTM in pathogenesis. plos.org

Ubiquitination, SUMOylation, and Proteasomal Degradation of this compound

Ubiquitination and SUMOylation are two essential post-translational modifications that involve the covalent attachment of small proteins, ubiquitin (Ub) and Small Ubiquitin-like Modifier (SUMO), respectively, to target proteins. mdpi.comfrontiersin.org These modifications regulate nearly every cellular process by altering the stability, function, or localization of the modified proteins. frontiersin.org

Ubiquitination is a process mediated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). frontiersin.orgmdpi.com The E3 ligase provides substrate specificity, determining which proteins are targeted for ubiquitination. abcam.com The attachment of a single ubiquitin molecule (monoubiquitination) or multiple ubiquitin molecules (polyubiquitination) can have different functional consequences. frontiersin.org Polyubiquitination, particularly through lysine (B10760008) 48 (K48) of ubiquitin, typically targets proteins for degradation by the 26S proteasome, a large protein complex that breaks down obsolete or misfolded proteins. frontiersin.orgnih.gov In contrast, K63-linked polyubiquitination often serves non-degradative roles, such as in signal transduction and protein activation. frontiersin.org

In plant defense, the ubiquitin-proteasome system (UPS) is responsible for the turnover of many regulatory proteins, including transcription factors. mdpi.com For example, the stability of the rice transcription factor OsWRKY31, which is involved in defense responses, is regulated by phosphorylation and ubiquitination. oup.com

SUMOylation is a process analogous to ubiquitination, involving its own set of E1, E2, and E3 enzymes. mdpi.com Unlike ubiquitination, SUMOylation does not typically lead to protein degradation but rather modulates protein-protein interactions, subcellular localization, and enzymatic activity. nih.gov Transcription factors are a major class of SUMOylated proteins, and this modification can either activate or repress their transcriptional activity. researchgate.net In the context of immunity, SUMOylation can regulate the activity of key defense regulators. mdpi.com

The interplay between ubiquitination and SUMOylation adds another layer of complexity to the regulation of protein function. In some cases, these two modifications can compete for the same lysine residue on a target protein, leading to different functional outcomes.

Table 4: Comparison of Ubiquitination and SUMOylation

FeatureUbiquitinationSUMOylation
Modifier Ubiquitin (Ub) frontiersin.orgSmall Ubiquitin-like Modifier (SUMO) frontiersin.org
Enzymatic Cascade E1, E2, E3 enzymes frontiersin.orgmdpi.comE1, E2, E3 enzymes mdpi.com
Primary Function Protein degradation (via K48-linked chains), signaling, protein trafficking. frontiersin.orgRegulation of protein-protein interactions, subcellular localization, enzyme activity. nih.gov
Role in Immunity Regulates the stability of defense-related proteins, including transcription factors. mdpi.comModulates the activity of key defense regulators. mdpi.com

Other Covalent Modifications (e.g., Acetylation, Methylation) of this compound

In addition to phosphorylation, glycosylation, ubiquitination, and SUMOylation, other covalent modifications such as acetylation and methylation play important roles in regulating protein function and gene expression in the context of immunity.

Acetylation is the addition of an acetyl group to a lysine residue, a process catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs). oup.comfrontiersin.org While initially discovered on histone proteins, where it generally leads to a more open chromatin structure and transcriptional activation, lysine acetylation is now known to occur on a wide range of non-histone proteins as well. frontiersin.org

In plant defense, the acetylation status of histones at the promoter regions of defense-related genes is critical for their proper expression. frontiersin.org Pathogen infection can lead to changes in the expression of HATs and HDACs, as well as alterations in histone acetylation patterns. frontiersin.org For example, in rice, the histone deacetylase HDT701 has been shown to negatively regulate innate immunity by modulating the histone H4 acetylation of defense-related genes. oup.com Some pathogens can even deliver effector proteins with acetyltransferase activity into the host cell to directly modify host proteins and interfere with immune signaling. frontiersin.org

Methylation is the addition of a methyl group, typically to lysine or arginine residues of proteins. This modification is carried out by histone methyltransferases (HMTs) and removed by histone demethylases (HDMs). frontiersin.org Unlike acetylation, which is generally associated with transcriptional activation, the effect of histone methylation depends on the specific residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). nih.gov

In the context of immunity, histone methylation plays a role in regulating the expression of inflammatory cytokines. nih.gov For example, the protein Daxx can repress the transcription of Interleukin-6 (IL-6) by recruiting histone deacetylase 1 (HDAC1), leading to histone deacetylation at the IL-6 promoter. nih.gov

Subcellular Localization and Trafficking of this compound

The precise subcellular localization of proteins is fundamental to their function, particularly for those involved in the complex and highly regulated processes of immune defense. openaccessjournals.com The ability of a cell to deploy defense proteins to the correct location at the right time is a critical determinant of a successful immune response. jipb.net this compound, like many other key defense-related molecules, is subject to intricate trafficking pathways that ensure it reaches its designated subcellular compartment to execute its protective functions. This localization is not static; rather, it is a dynamic process modulated by various internal and external signals, allowing the cell to respond effectively to threats. nih.govfrontiersin.org The trafficking and final destination of this compound are dictated by specific signals within its own amino acid sequence and are often altered in response to pathogenic stimuli.

Targeting Signals and Compartmentalization of this compound

The compartmentalization of this compound into specific organelles or subcellular regions is directed by targeting signals, which are short amino acid sequences within the protein. life-science-alliance.org These signals are recognized by the cell's transport machinery, which then sorts and delivers the protein to its correct destination, such as the nucleus, plastids, peroxisomes, or specific membranes. nih.govresearchgate.net The presence of distinct targeting signals allows for the precise spatial organization of cellular defense mechanisms. researchgate.net

Several types of targeting signals have been identified that mediate the localization of defense-related proteins, which serve as models for understanding the trafficking of this compound. For instance, some defense proteins utilize a canonical C-terminal PTS1 (Peroxisomal Targeting Signal type 1) tripeptide, such as Serine-Lysine-Leucine (SKL>), to direct them to the peroxisomal matrix. nih.gov Peroxisomes are known to be involved in various stress responses and detoxification processes. nih.gov

In other cases, targeting is achieved through more complex or non-classical signals. The defense protein AZI1, for example, is directed to the plastid envelope not by a classical transit peptide, but by a bipartite N-terminal signature that functions as a signal anchor. nih.gov Similarly, the resistance protein RPW8.2 is specifically targeted to the extrahaustorial membrane (EHM)—a specialized membrane that encases fungal feeding structures—through a combination of an N-terminal transmembrane domain and two arginine (R)- or lysine (K)-enriched short motifs. researchgate.net For proteins that function in multiple compartments, a combination of signals may be present. The INT6 protein, for example, contains both an N-terminal nuclear export sequence and an internal nuclear localization signal, which allows it to shuttle between the cytoplasm and the nucleus. researchgate.net This dual localization is crucial for its roles in regulating gene expression and other cellular processes.

Table 1: Examples of Targeting Signals in Defense-Related Proteins

Protein/Model Targeting Signal Type Signal Sequence/Motif Subcellular Destination Citation
UP6 C-terminal PTS1 SKL> Peroxisome nih.gov
AZI1 Bipartite N-terminal signature Signal-anchor sequence Plastid envelope nih.gov
RPW8.2 N-terminal transmembrane domain & R/K-enriched motifs R/K-R/K-x-R/K Extrahaustorial membrane (EHM) researchgate.net
INT6 NLS and NES Internal nuclear localization signal & N-terminal nuclear export sequence Nucleus and Cytoplasm researchgate.net
CPBF6 C-terminal cytosolic region Carboxyl-terminal region Lysosomes and Phagosomes nih.gov

Dynamic Relocation of this compound in Response to Stimuli

The localization of this compound is not fixed but can be dynamically altered in response to various stimuli, particularly signals associated with pathogen attack. frontiersin.orgelifesciences.org This dynamic relocation is a key feature of a robust immune response, enabling the cell to rapidly concentrate defense molecules at the site of infection or to initiate systemic signaling. jipb.netrupress.org Post-translational modifications, such as phosphorylation, play a significant role in regulating the spatiotemporal dynamics and trafficking of defense proteins. nih.govelifesciences.org

A clear example of stimulus-induced relocation is seen with the AZI1 protein. Following infection or treatment with pathogen-associated molecular patterns (PAMPs), the proportion of AZI1 localized to plastids increases significantly. nih.gov This accumulation at the plastid is actively promoted by the defense-associated mitogen-activated protein kinases (MAPKs) MPK3 and MPK6, which can phosphorylate AZI1. nih.govresearchgate.net This suggests a signaling pathway that links pathogen recognition at the plasma membrane to the targeted relocation of defense proteins to organelles to mount a defense response. researchgate.net

Similarly, the trafficking of other defense-related proteins is modulated by cellular needs. In Entamoeba histolytica, the Cysteine protease-binding protein family 6 (CPBF6) is found in lysosomes but is trafficked to phagosomes, where it mediates the transport of digestive amylases, a crucial process for nutrient acquisition from phagocytosed material. nih.govasm.org The regulation of this trafficking is dependent on the protein's C-terminal cytosolic region. nih.gov The dynamic movement of viral proteins during infection also highlights the importance of subcellular localization. frontiersin.org For instance, the accumulation and localization of proteins from the Tomato Yellow Leaf Curl China Virus change over time and are influenced by the presence of the whole viral complex, indicating a highly dynamic interplay between pathogen proteins and host cell compartments. frontiersin.org These findings underscore that the ability of this compound to relocate in response to specific triggers is a central aspect of its function in plant immunity.

Table 2: Stimulus-Induced Relocation of Defense-Related Proteins

Protein/Model Stimulus Change in Localization Functional Consequence Citation
AZI1 Pathogen infection / PAMPs (flg22) Increased accumulation at the plastid envelope Promotion of systemic immunity and defense priming nih.govresearchgate.net
CPBF6 Phagocytosis Trafficking from lysosomes to phagosomes Transport of amylases for digestion of phagocytosed material nih.govasm.org
FLS2 PAMP (flg22) Flg22-induced endocytosis from the plasma membrane Regulation of protein homeostasis and immune signaling elifesciences.org
INT6 Cell cycle progression Reduced nuclear localization during S phase Regulation of cell cycle-dependent processes researchgate.net
RPW8.2 Powdery mildew infection Specific targeting to the extrahaustorial membrane (EHM) Activation of resistance against the pathogen at the host-pathogen interface researchgate.net

Biological Roles and Functional Nexus of Defense Protein 6

Defense Protein 6 in Host-Pathogen Interactions

The primary role attributed to this compound is in host defense against bacterial pathogens. uniprot.org This function is inferred from its classification as a defensin (B1577277), a family of proteins central to innate immunity. uniprot.org

Recognition of Pathogen-Associated Molecular Patterns by this compound

There are no specific studies detailing the mechanisms by which this compound recognizes Pathogen-Associated Molecular Patterns (PAMPs). However, defensins, in general, are known to interact with microbial surfaces.

Effector Functions of this compound Against Pathogens

The UniProt database lists the function of this compound as "antibacterial activity" based on similarity to other proteins. uniprot.org A related protein, a "this compound-like" defensin, was identified in the greater wax moth, Galleria mellonella, where its gene expression was shown to be upregulated during metamorphosis, a period when the insect is vulnerable to opportunistic infections. This suggests a role in controlling the microbiota.

Modulation of Host Immune Responses by this compound

There is currently no specific research available on how this compound modulates host immune responses.

This compound in Abiotic Stress Resilience

Scientific literature has not yet documented a role for this compound in abiotic stress resilience. Research on this protein has been confined to its predicted role in immunity.

Response to Environmental Extremes (e.g., temperature, salinity) Mediated by this compound

There is no available data to support a role for this compound in mediating responses to environmental extremes.

Role in Oxidative Stress Management and Detoxification by this compound

There is no available data on the involvement of this compound in oxidative stress management or detoxification.

Compound Information

Developmental Contributions of this compound

Defense proteins are not only pivotal for immunity but also play integral roles in the developmental programs of plants, from the formation of organs to the regulation of the plant life cycle.

Organogenesis is the developmental process by which cells differentiate into tissues and organs. opentextbc.cagatech.eduwikipedia.org In plants, this process occurs continuously throughout their life at the apical meristems. wikipedia.org Several proteins related to defense signaling are implicated in these intricate developmental pathways.

In cotton (Gossypium hirsutum), transcription factors designated as 'Cotton Gland Formation' (CGF) genes are critical for the development of glands that produce toxic terpenoids like gossypol (B191359) as a defense mechanism against pests. nih.govnih.gov Specifically, the gene GoPGF (also known as CGF3) plays a primary role in initiating the formation of these multicellular defense structures. nih.govnih.gov Virus-induced gene silencing or CRISPR/Cas9 knockout of these genes leads to a significant reduction in or complete absence of glands, demonstrating their essential function in the organogenesis of these specialized defense-related tissues. nih.govnih.gov

In the model plant Arabidopsis thaliana, other signaling proteins contribute to the precise patterning of organ development. ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN 6 (AHP6) , an inhibitor of cytokinin signaling, is involved in regulating phyllotaxis—the arrangement of leaves on a plant stem. researchgate.netfrontiersin.org By creating specific patterns of cytokinin signaling in the shoot apical meristem, AHP6 helps impose a temporal sequence on the initiation of new organs, ensuring a robust and predictable plant architecture. researchgate.netfrontiersin.org

Table 1: Involvement of Defense-Related Proteins in Organogenesis

Protein/Gene Organism Developmental Role Key Findings Citations
GoPGF (CGF3) Gossypium hirsutum (Cotton) Gland Organogenesis A key transcription factor critical for the formation of gossypol-containing defense glands. Knockout results in a glandless phenotype. nih.govnih.gov

| AHP6 | Arabidopsis thaliana | Phyllotaxis Regulation | Inhibits cytokinin signaling to establish patterns required for the temporal sequence of organ initiation at the shoot meristem. | researchgate.netfrontiersin.org |

The allocation of resources between growth and defense is a critical trade-off for plants, and certain defense proteins are key regulators of this balance, as well as the process of senescence (aging).

ACCELERATED CELL DEATH 6 (ACD6) in Arabidopsis is a prime example of a protein that mediates the trade-off between growth and immunity. biorxiv.org Natural variations in the ACD6 gene can lead to hyperactive alleles that enhance disease resistance but at the cost of reduced plant stature and spontaneous cell death. biorxiv.orguniprot.org ACD6 also plays a direct role in regulating natural leaf senescence. frontiersin.org Plants with a hyperactive ACD6 allele exhibit faster rosette senescence, a process linked to the remobilization of nutrients from aging leaves to other parts of the plant. frontiersin.org

The transcription factor WRKY6 , also in Arabidopsis, is strongly associated with the regulation of leaf senescence. nih.gov Its expression is significantly induced during this process. nih.gov WRKY6 functions as a transcriptional regulator that can act as both a positive and negative regulator of target genes. oup.com It has been shown to positively influence the promoter of the defense-related PR1 gene while negatively regulating its own promoter. nih.gov This positions WRKY6 as an important regulatory node linking defense responses with the developmental program of senescence. nih.gov

Table 2: Regulation of Growth and Senescence by Defense-Related Proteins

Protein/Gene Organism Regulatory Role Key Findings Citations
ACD6 Arabidopsis thaliana Growth-Defense Trade-off, Senescence Mediates a balance between growth and defense; hyperactive alleles reduce stature but increase resistance. biorxiv.org Regulates the timing of natural leaf senescence. frontiersin.org biorxiv.orguniprot.orgfrontiersin.org

| WRKY6 | Arabidopsis thaliana | Senescence Regulation | A senescence-associated transcription factor whose expression is induced in aging leaves. nih.gov It regulates downstream senescence and defense-related genes. nih.govoup.com | nih.govoup.com |

Involvement in Organogenesis or Tissue Differentiation

Intercellular and Intracellular Signaling Modulated by this compound

Defense proteins are central components of the complex signaling networks that allow plants to respond to both internal developmental cues and external threats. They often act as hubs that integrate information from various pathways.

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are crucial signaling modules in all eukaryotes that transduce external and internal signals into cellular responses. frontiersin.org In plants, they are involved in both defense and development. mdpi.com The Arabidopsis transcription factor WRKY6 is a downstream component of a MAPK pathway. oup.com Specifically, the activity of Mitogen-Activated Protein Kinase 6 (MPK6) is required for the expression of WRKY6 during salicylic (B10762653) acid-induced leaf senescence. oup.com This demonstrates a direct link where a MAPK cascade modulates the function of a defense- and senescence-associated transcription factor. oup.com The MPK3/MPK6 cascade is a major integrator of defense and senescence signals, activated by reactive oxygen species (ROS) and involved in the biosynthesis of defense-related compounds. nih.govmdpi.comoup.com

Calcium Signaling: Calcium (Ca²⁺) is a ubiquitous second messenger in plants, and its transient changes in concentration form a "calcium signature" that encodes information about specific stimuli. nih.govoup.comfrontiersin.org Several defense-related proteins are linked to Ca²⁺ signaling. In Arabidopsis, ACCELERATED CELL DEATH 6 (ACD6) has been shown to regulate calcium influx. biorxiv.org It is proposed that ACD6 itself may function as or be part of an ion channel, and its activity is modulated by small proteins (MHA1/MHA1L) to regulate calcium influx, which in turn affects growth and defense responses. biorxiv.org Furthermore, the Arabidopsis protein 14-3-3 lambda (also known as GRF6) , which is involved in defense responses, has been shown to interact with TPK1, a Ca²⁺-regulated potassium channel in the vacuole, highlighting another point of intersection between defense proteins and calcium-dependent pathways. nih.gov

Table 3: Crosstalk of Defense-Related Proteins with MAPK and Calcium Signaling

Protein/Gene Organism Signaling Pathway Crosstalk Key Findings Citations
WRKY6 Arabidopsis thaliana MAPK Signaling Functions downstream of the MPK6 kinase, which regulates its expression during SA-induced senescence. oup.com
ACD6 Arabidopsis thaliana Calcium Signaling Linked to enhanced calcium influx, potentially acting as or regulating an ion channel to mediate defense and growth. biorxiv.org

| 14-3-3 lambda (GRF6) | Arabidopsis thaliana | Calcium Signaling | Interacts with and activates TPK1, a Ca²⁺-regulated potassium channel. | nih.gov |

Plant hormones are central to the regulation of nearly all aspects of plant life, including growth, development, and immunity. nih.gov Defense proteins are often key nodes where hormonal signals are integrated to produce a coordinated response.

Salicylic Acid (SA): This hormone is a primary regulator of defense against biotrophic pathogens. nih.govapsnet.orgACD6 from Arabidopsis is a dose-dependent activator of defense responses that functions in a positive feedback loop with SA. biorxiv.orguniprot.org High levels of ACD6 activity stimulate SA accumulation, and SA in turn enhances ACD6 expression. biorxiv.org Similarly, the transcription factor WRKY6 is integrated into SA signaling; its expression is induced by SA via the MPK6 pathway to regulate the expression of NPR1, a master regulator of SA-mediated defense. oup.com

Abscisic Acid (ABA): ABA is a key hormone in regulating abiotic stress responses and developmental processes like seed germination. uniprot.org The Arabidopsis protein NDR1/HIN1-like protein 6 (NHL6) is a positive regulator of ABA-mediated seed germination inhibition and is involved in ABA signaling and biosynthesis induced by abiotic stress. uniprot.org

Other Hormones: The integration extends to other hormonal pathways as well. AHP6 in Arabidopsis is a key component in the cytokinin signaling pathway, where it acts as an inhibitor to control organogenesis. researchgate.netfrontiersin.org The 14-3-3 lambda (GRF6) protein is involved in the brassinosteroid -mediated signaling pathway, which regulates plant growth and development. nih.gov

Table 4: Integration of Defense-Related Proteins into Hormonal Networks

Protein/Gene Organism Hormonal Network Role Citations
ACD6 Arabidopsis thaliana Salicylic Acid (SA) Acts in a positive feedback loop with SA to amplify defense signals. biorxiv.orguniprot.org
WRKY6 Arabidopsis thaliana Salicylic Acid (SA) Expression is regulated by SA via MPK6 to control the master defense regulator NPR1. oup.com
NHL6 Arabidopsis thaliana Abscisic Acid (ABA) Acts as a positive regulator of ABA signaling and biosynthesis. uniprot.org
AHP6 Arabidopsis thaliana Cytokinin Functions as an inhibitor in the cytokinin pathway to regulate organ patterning. researchgate.netfrontiersin.org

| 14-3-3 lambda (GRF6) | Arabidopsis thaliana | Brassinosteroids | Involved in the brassinosteroid-mediated signaling pathway. | nih.gov |

Mechanistic Insights into Defense Protein 6 Action

Direct and Indirect Protein-Protein Interactions of Defense Protein 6

The biological activity of this compound is fundamentally dependent on its ability to form and modulate multi-protein complexes. These interactions are crucial for initiating the intracellular signaling that underlies its function in the immune response and other physiological processes.

Identification and Characterization of this compound Interactomes

The interactome of this compound is centered around its interaction with specific cell surface receptors. The primary binding partner is the Interleukin-6 receptor alpha chain (IL-6R), also known as CD126. wikipedia.org This initial binding is characterized by a low affinity. pnas.org Following this, the this compound/IL-6R complex associates with a signal-transducing protein, gp130 (also called CD130). uniprot.orgwikipedia.org This association is critical, as gp130 is the common signal transducer for several other cytokines. wikipedia.orgnih.gov

The assembly of these components leads to the formation of a stable, high-affinity, functional hexameric receptor complex, which consists of two molecules each of this compound, IL-6R, and gp130. pnas.org This complex formation brings together the intracellular domains of gp130, which is the prerequisite for initiating downstream signaling cascades. wikipedia.org The key interactors in this complex are detailed in the table below.

Interacting ProteinAliasRole in this compound Signaling
Interleukin-6 ReceptorIL-6R, CD126Specific, low-affinity binding of this compound. wikipedia.orgpnas.org
Glycoprotein 130gp130, CD130Signal-transducing component; associates with the IL-6/IL-6R complex to form the active signaling unit. uniprot.orgwikipedia.org
Janus KinaseJAKIntracellular enzymes that associate with gp130 and become activated upon complex formation, initiating a phosphorylation cascade. wikipedia.org
Signal Transducers and Activators of TranscriptionSTATTranscription factors that are recruited to the activated receptor complex, phosphorylated by JAKs, and then translocate to the nucleus to regulate gene expression. wikipedia.org

Elucidation of Signaling Complexes Involving this compound

The signaling complex of this compound is a well-defined structure whose assembly triggers intracellular events. The core of this complex is the hexamer of this compound, IL-6R, and gp130. pnas.org The formation of this complex is the central event in translating the extracellular presence of this compound into a cellular response.

There are distinct modes of signaling involving this complex:

Classic Signaling : This occurs when this compound binds to membrane-bound IL-6R (mIL-6R) on the surface of a cell. The resulting complex then recruits gp130, which is ubiquitously expressed, to initiate a signal within that same cell. uniprot.org The expression of mIL-6R is restricted to specific cell types, such as hepatocytes and certain leukocytes. wikipedia.org

Trans-Signaling : This pathway involves a soluble form of the IL-6R (sIL-6R), which is found in bodily fluids. wikipedia.org this compound can bind to sIL-6R, and this complex can then stimulate cells that only express gp130 but not mIL-6R. uniprot.org This dramatically broadens the range of cells that can respond to this compound, as many cell types that are unresponsive to the protein alone can be activated via this mechanism. wikipedia.org

Trans-Presentation : In this recently proposed mechanism, a "transmitting cell" expressing mIL-6R binds this compound and presents the complex to a neighboring "receiver cell" that expresses gp130. This mode of signaling is critical for specific cellular differentiation processes, such as for T helper 17 (TH17) cells. nih.gov

The assembly of these signaling complexes ultimately leads to the activation of the associated Janus kinases (JAKs), which then phosphorylate the intracellular tails of gp130. This creates docking sites for STAT proteins, primarily STAT3, which are then themselves phosphorylated, dimerize, and move to the nucleus to act as transcription factors, driving the expression of genes involved in the acute phase response, inflammation, and cellular proliferation. uniprot.orgwikipedia.orgmybiosource.com

Ligand Binding Properties and Receptor Interactions of this compound

The interaction of this compound with its receptors is the initiating step for all its biological functions. This process involves a sequential binding mechanism and specific protein domains.

This compound first binds to the IL-6R α-chain (CD126). pnas.org This receptor's extracellular portion is modular, consisting of three domains. pnas.org Studies have identified that residues in at least two regions of the this compound molecule are critical for efficient binding to the human IL-6 receptor. nih.gov This initial binding event is a prerequisite for the subsequent, crucial interaction with the signal transducer, gp130. uniprot.org

The IL-6/IL-6R complex then associates with two molecules of gp130 to form the functional hexameric signaling unit. pnas.orgnih.gov The formation of this high-affinity complex is the event that triggers the transmembrane signal. The interaction between all components allows the intracellular domains of the gp130 molecules to approximate, leading to the activation of the associated JAK kinases and the subsequent phosphorylation cascade. wikipedia.org

Ligand/ReceptorBinding Partner(s)Function/Outcome
This compound (IL-6) IL-6R (soluble or membrane-bound)Initial low-affinity binding; acts as the primary ligand. pnas.org
IL-6/IL-6R Complex gp130Recruitment of the signal transducer to form the high-affinity hexameric signaling complex. uniprot.org
Full Hexameric Complex JAKs, STATsActivation of intracellular signaling pathways (JAK-STAT pathway). wikipedia.org

The specificity of these interactions ensures that the potent biological activities of this compound are precisely initiated only upon the correct assembly of the complete receptor complex.

Identification of Endogenous and Exogenous Ligands for this compound

The functionality of many proteins is intrinsically linked to their ability to bind specific molecules, known as ligands. In the context of DP6, both internal (endogenous) and external (exogenous) ligands are crucial for initiating its defense-related activities.

Endogenous Ligands: These are molecules produced by the host organism itself. Research has identified several host-derived molecules that can act as ligands for Toll-like receptors (TLRs), a class of proteins to which DP6 is related. These endogenous ligands are often released from damaged tissues or dead cells and include proteins, peptides, polysaccharides, proteoglycans, nucleic acids, and phospholipids (B1166683). nih.gov Specific examples of endogenous ligands include heat shock proteins (HSPs) like hsp60, components of the extracellular matrix such as fibronectin and hyaluronic acid fragments, and proteins like high-mobility group box 1 (HMGB1). nih.govaai.org For instance, hsp60 has been proposed as a putative endogenous ligand for the Toll-like receptor-4 (TLR4) complex, suggesting a role for such interactions in discriminating between normal and stressed or damaged tissues. aai.org In plants, endogenous peptide elicitors, which are small peptides cleaved from larger precursor proteins, can induce immune responses by binding to cell-surface receptors. frontiersin.org

Exogenous Ligands: These are molecules originating from outside the organism, typically from pathogens. Toll-like receptors are well-known for their ability to recognize pathogen-associated molecular patterns (PAMPs). researchgate.net These exogenous ligands can be broadly categorized into lipids, proteins, and nucleic acids. researchgate.net For example, TLR2, in conjunction with TLR1 or TLR6, recognizes a variety of PAMPs including lipopeptides from bacteria and fungi. nih.gov The specific nature of the ligand often dictates which TLRs will be engaged; for instance, TLR2 can form a heterodimer with either TLR1 or TLR6 depending on the ligand presented. researchgate.net

The following table summarizes the types of ligands that interact with proteins related to DP6:

Ligand TypeCategoryExamplesSource Organism
EndogenousProteins/PeptidesHeat shock protein 60 (hsp60), High-mobility group box 1 (HMGB1)Host
EndogenousPolysaccharidesHyaluronic acid fragmentsHost
EndogenousExtracellular Matrix ComponentsFibronectin, Biglycan, FibrinogenHost
ExogenousLipids/LipopeptidesTriacyl lipopeptides, PeptidoglycanBacteria, Fungi
ExogenousProteinsFlagellinBacteria
ExogenousNucleic AcidsViral or bacterial DNA/RNAViruses, Bacteria

Molecular Basis of Ligand-Induced Conformational Changes in this compound

The binding of a ligand to a protein often triggers a change in the protein's three-dimensional shape, a process known as a conformational change. This structural rearrangement is a critical step in signal transduction, translating the external signal of ligand binding into an internal cellular response.

For proteins like DP6, which are often part of larger receptor complexes, ligand binding can induce dimerization or a change in the arrangement of protein subunits. researchgate.net In the case of periplasmic binding proteins (PBPs), which share structural folds with some defense proteins, the ligand-free protein typically exists in an "open" conformation. nih.gov Upon ligand binding, the protein transitions to a "closed" state, where the ligand is enclosed at the interface between the protein's domains. nih.gov This closed conformation is then recognized by downstream cellular components, initiating signaling pathways. nih.gov

The magnitude of these conformational changes can vary significantly, from large-scale hinge-bending motions to more subtle rearrangements of loops and amino acid side chains. nih.gov Studies on various receptor proteins have shown that these ligand-induced conformational shifts are essential for their function, whether it be in transcriptional activation or other signaling events. elifesciences.org For instance, in nuclear receptors, the binding of an activating ligand (agonist) promotes a conformation that allows for the recruitment of co-regulator proteins, which in turn modulate gene expression. elifesciences.org The stability of this ligand-induced closed conformation can also influence the protein's affinity for its ligand. biorxiv.org

Influence of this compound on Gene Regulatory Networks

DP6 and its related proteins play a significant role in modulating gene expression, thereby orchestrating a comprehensive defense response. This influence can be exerted directly, by acting as a transcription factor, or indirectly, through the activation of signaling pathways that control gene expression. Gene regulatory networks, which comprise transcription factors and the genes they regulate, are fundamental to a plant's ability to respond to stress. frontiersin.org

Direct Transcriptional Regulation by this compound as a Transcription Factor or Co-regulator

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Several families of transcription factors, including WRKY, MYB, and NAC, are known to be key regulators of plant immunity. researchgate.net

Some defense-related proteins function directly as transcription factors or as co-regulators that assist transcription factors. For example, the tobacco N immune receptor associates with the SPL6 transcription factor in the nucleus during a defense response. plos.org This interaction is crucial for resistance against the Tobacco mosaic virus. plos.org Similarly, in Arabidopsis, AtSPL6 is required for resistance against bacterial pathogens and positively regulates the expression of a subset of defense genes. plos.org

The WRKY family of transcription factors is extensively involved in plant defense. frontiersin.org For instance, WRKY6 is a transcription factor involved in senescence and pathogen defense. uniprot.org It binds to a specific DNA element known as the W box and can activate the transcription of certain genes while repressing others. uniprot.org Another example is WRKY62, which, in rice, positively regulates defense genes, including those involved in the biosynthesis of phytoalexins. oup.com

The activity of these transcription factors is tightly controlled. Auto-regulation and cross-regulation among members of the same or different transcription factor families create a complex regulatory network. mdpi.com Furthermore, interactions with other proteins can modulate their DNA-binding activity and, consequently, their regulatory function. mdpi.com

Indirect Modulation of Gene Expression via Signaling Pathways by this compound

DP6 can also influence gene expression indirectly by activating intracellular signaling pathways. The binding of a ligand to DP6 at the cell surface can initiate a cascade of events that ultimately leads to the activation of transcription factors in the nucleus.

A well-studied example is the signaling pathway initiated by Interleukin-6 (IL-6), a cytokine with a crucial role in host defense. nih.gov The binding of IL-6 to its receptor triggers a signal transduction cascade involving Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). wikipedia.org This activation of JAK/STAT signaling by the IL-6/IL-6R complex plays a significant role in inflammation and carcinogenesis. scielo.br The activation of STAT3, in particular, leads to increased expression of genes linked to apoptosis and the cell cycle. scielo.br

These signaling pathways are often interconnected. For example, the induction of tracheal antimicrobial peptide (TAP) gene expression in response to lipopolysaccharide (LPS) involves both NF-κB and NF IL-6 transcription factors. asm.org The presence of binding sites for both of these factors in the gene's promoter suggests a cooperative mechanism for transcriptional induction. asm.org

The following table highlights key transcription factors and signaling pathways involved in defense responses:

Regulatory Molecule/PathwayFunctionTarget Genes/Processes
WRKY Transcription FactorsDirect DNA bindingSenescence, Pathogen defense genes, Phytoalexin biosynthesis. uniprot.orgoup.com
SPL6 Transcription FactorCo-regulator with immune receptorsDefense gene expression. plos.org
Interleukin-6 (IL-6) SignalingActivates JAK/STAT pathwayAcute phase proteins, Genes involved in apoptosis and cell proliferation. nih.govscielo.br
NF-κB and NF IL-6Cooperative transcriptional activationTracheal antimicrobial peptide (TAP) and other host defense genes. asm.org

Membrane Association, Lipid Interactions, and Membrane Signaling by this compound

The localization of DP6 to cellular membranes is critical for its function in receiving external signals and initiating an internal response. The plasma membrane, a lipid bilayer embedded with proteins, is a dynamic structure that plays a central role in plant immunity by orchestrating reception, signal transduction, and the appropriate cellular response. mdpi.com

Peripheral membrane proteins, like DP6, adhere temporarily to the biological membrane. wikipedia.org This association can be mediated by several mechanisms, including hydrophobic interactions, specific non-covalent binding to lipids, or attachment to covalently bound lipid anchors. wikipedia.org For example, the ACCELERATED CELL DEATH 6 (ACD6) protein in Arabidopsis is an integral membrane protein with a cytoplasmic ankyrin domain that localizes to the plasma membrane. nih.gov Its transmembrane domains are crucial for its function in activating defense signaling. nih.gov

The lipid composition of the membrane can significantly influence the binding affinity of peripheral proteins. wikipedia.org The thylakoid membrane, for instance, contains specific lipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG) that are important for its structure and stability, while negatively charged lipids can play a role in interacting with peripheral proteins. mdpi.com

Membrane association facilitates the assembly of multi-protein complexes, bringing signaling components into close proximity. wikipedia.org In rice, the OsPti1a protein, a negative regulator of immune signaling, forms a protein complex at the plasma membrane, and this localization is essential for its function. oup.com This highlights the importance of proper localization and complex formation at the membrane for regulating defense signaling. Furthermore, some defense-related proteins, such as non-specific lipid transfer proteins (ns-LTPs), can transfer phospholipids between membranes, suggesting a direct role in modulating membrane properties during a defense response. frontiersin.org

Evolutionary Biology and Comparative Genomics of Defense Protein 6

Phylogenetic Origin and Diversification of Defense Protein 6 Gene Families

The origins of defense protein gene families, including those to which "this compound" belongs, are ancient and deeply rooted in the evolutionary history of multicellular organisms. frontiersin.org These families have undergone significant diversification, often through processes of gene duplication and subsequent functional divergence. frontiersin.orgmdpi.com For instance, in plants, defense-related gene families like the receptor-like kinases (RLKs) and nucleotide-binding leucine-rich repeat (NLR) genes have expanded into large superfamilies, indicating their critical role in recognizing and responding to a wide array of pathogens. researchgate.net

Phylogenetic analyses of various defense protein families, such as the calmodulin-binding protein 60 (CBP60) family in rice, reveal that specific clades are often associated with immune functions. mdpi.com The expansion of these immune-related subfamilies suggests a strong selection pressure from pathogens driving their diversification. mdpi.com Similarly, the defensin (B1577277) gene family, present in organisms from plants to mammals, showcases a history of diversification that has led to novel functions in different species. frontiersin.org

The evolutionary trajectory of these gene families often involves an initial emergence followed by the evolution of specific defensive functions. scielo.br In amphibians, for example, a defense peptide arsenal (B13267) evolved from a duplicated gastrointestinal hormone gene, which acquired a defense-related function after significant changes in its promoter region. plos.org This highlights how existing gene frameworks can be co-opted and modified to give rise to new defense mechanisms.

The table below illustrates the phylogenetic classification of selected defense protein families, which often include proteins analogous to "this compound" in their function and evolutionary dynamics.

Protein FamilyPhylogenetic Clades/SubgroupsKey Diversification EventsOrganism(s)
CBP60 Immunity-related clade (CBP60g, SARD1)Expansion of immunity clade membersRice (Oryza sativa) mdpi.com
Defensins α-defensins, β-defensinsMultiple rounds of duplication and divergenceMammals frontiersin.org
NLRs TNL, CNL, RNLDozens of ancestral gene expansionsArecaceae species mdpi.com
RLKs Multiple phylogenetic groupsVariable conservation and neofunctionalizationWheat (Triticum aestivum) researchgate.net

Conservation and Divergence of this compound Orthologs Across Species

Orthologs of defense proteins, including those functionally similar to "this compound," exhibit a pattern of both conservation of core functions and divergence driven by species-specific evolutionary pressures. The study of orthologous genes across different species provides a window into the evolution of defense mechanisms. scispace.com

For example, studies on the Mlo gene, which is involved in susceptibility to powdery mildew, have shown that its orthologs in wheat (TaMlo) and rice (OsMlo2) are functionally conserved with the barley Mlo gene. scispace.com This functional conservation suggests a shared, fundamental role in modulating defense responses against certain pathogens. Similarly, comparative analyses of defense-response protein-protein interactions between rice and wheat have revealed a high degree of conservation in the core components of defense signaling pathways, such as the RAR1/SGT1/HSP90 complex.

However, significant divergence is also observed. The copy number and diversity of defense gene families, like the NBS-LRR family, can vary substantially even between closely related plant species. nih.gov This variation is often a result of lineage-specific expansions and contractions of the gene family. mdpi.com For instance, while the core machinery of defense signaling may be conserved, the repertoire of receptor proteins, which are at the forefront of pathogen recognition, often shows rapid divergence. This is evident in the XA21 gene family, where interactions are less conserved between rice and wheat compared to more central signaling components. This rapid evolution at the host-pathogen interface allows species to adapt to their unique pathogen landscapes.

The table below provides examples of conservation and divergence in defense protein orthologs.

Protein/ComplexInteracting SpeciesConservation LevelEvidence of Divergence
Mlo Barley, Wheat, RiceHigh (Functional)-
RAR1/SGT1/HSP90 Rice, WheatHigh (Interaction)-
XA21 Node Rice, WheatModerateReduced interaction conservation
NBS-LRR family Various PlantsLow (Copy Number)Significant variation in family size nih.gov

Evolutionary Pressures and Adaptive Evolution of this compound

The evolution of defense proteins is strongly influenced by the relentless pressure exerted by pathogens, leading to an ongoing co-evolutionary arms race. researchgate.net This dynamic results in detectable signatures of positive selection in the genes encoding these proteins, indicating that they are undergoing adaptive evolution to keep pace with evolving pathogens. scielo.brnih.gov

Studies have shown that genes involved in defense mechanisms often exhibit higher rates of adaptive evolution compared to other genes. researchgate.net For example, analysis of pathogenesis-related (PR) proteins, including PR-6, has revealed signs of positive selection, suggesting that their defensive functions are being actively refined over evolutionary time. scielo.br This is also observed in the peptidoglycan recognition protein (PGRP) family in vertebrates and the mitochondrial antiviral signaling (MAVS) proteins in mammals, where positive selection drives their adaptation against microbial pathogens. nih.govfrontiersin.org

The pressure from pathogens can lead to the functional diversification of duplicated genes. In some plants of the Solanaceae family, a gene encoding threonine deaminase (TD) has duplicated. oup.com One copy (TD1) retained its original metabolic function, while the other (TD2) evolved a new role in defense against insects. oup.com This defensive TD2 protein shows evidence of prolonged adaptive evolution, likely driven by fluctuating pressures from herbivores over millions of years. oup.com Similarly, the diversification of defensins is thought to be driven by positive selection, enabling them to counter a wide array of pathogens. frontiersin.org

This adaptive evolution is not limited to direct changes in protein sequences. The evolution of microRNAs that target defense genes, such as NBS-LRRs, is also driven by the diversification of these defense genes, adding another layer of regulatory evolution in response to pathogenic pressure. nih.gov

Gene Duplication, Loss, and Horizontal Gene Transfer Events Involving this compound

The architecture of defense protein gene families is profoundly shaped by gene duplication, loss, and, in some cases, horizontal gene transfer (HGT). These genomic events provide the raw material for evolutionary innovation and adaptation in host defense.

Gene Duplication and Loss: Gene duplication is a primary driver of the expansion and diversification of defense gene families. nih.govoup.com Duplication events can occur at various scales, from single-gene tandem duplications to large-scale segmental or whole-genome duplications. mdpi.com Following duplication, the resulting paralogous genes can have several fates: one copy might be lost (nonfunctionalization), one might retain the original function while the other acquires a new one (neofunctionalization), or the original function might be partitioned between the two copies (subfunctionalization). nih.gov

In Arecaceae species, the evolution of the NLR gene family is characterized by frequent gene duplication and loss, leading to distinct evolutionary patterns of expansion and contraction in different lineages. mdpi.com This dynamic turnover allows for rapid adaptation to changing pathogen populations. Similarly, in Drosophila, recurrent gene duplication within the HP1 gene family has led to the emergence of new genes involved in genome defense against transposable elements. oup.com Gene loss is also a significant evolutionary force, as seen in the contraction of certain NLR gene families in Cucurbitaceae and Poaceae species, which can be caused by frequent gene deletions. mdpi.com

Horizontal Gene Transfer (HGT): While more common in prokaryotes, HGT can also play a role in the evolution of eukaryotic defense systems. nih.gov It involves the transfer of genetic material between different species. There is evidence for HGT of defense-related genes from pathogens to their hosts and vice versa. nih.gov For instance, some bacterial pathogens have acquired genes from their plant hosts. scirp.org Conversely, eukaryotic genomes have sometimes incorporated genes from bacteria and viruses, which can then be co-opted for host defense. nih.govbiorxiv.org The transfer of genes encoding plant-specific leucine-rich repeats (LRRs) between plants and bacteria has been suggested, highlighting the potential for cross-kingdom genetic exchange in shaping defense protein domains. scirp.org

The table below summarizes the impact of these genomic events on defense gene evolution.

Evolutionary EventMechanismConsequenceExample
Gene Duplication Tandem, segmental, or whole-genome duplicationExpansion and diversification of gene families, neofunctionalization, subfunctionalizationNLR genes in Arecaceae mdpi.com, HP1D genes in Drosophila oup.com
Gene Loss Deletion or pseudogenizationContraction of gene families, streamlining of defense repertoireNLR genes in Cucurbitaceae and Poaceae mdpi.com
Horizontal Gene Transfer Transfer of genes between speciesAcquisition of novel defense capabilities or domainsPlant-specific LRR domains between plants and bacteria scirp.org, pathogen-derived genes in host genomes nih.gov

Advanced Methodological Approaches for Investigating Defense Protein 6

Molecular Cloning and Recombinant Expression Strategies for Defense Protein 6

The investigation of Human α-defensin 6 (DEFA6), also known as HD6, has been significantly advanced by molecular cloning and the development of robust recombinant expression systems. Initial studies identified the DEFA6 gene through the creation and screening of human small intestine cDNA libraries, establishing that its expression is highly specific to the Paneth cells within the crypts of Lieberkühn. nih.gov The gene encodes a prepropeptide, which includes a signal sequence, a propeptide region, and the C-terminal 32-residue mature peptide. nih.gov This precursor structure necessitates proteolytic cleavage to release the active, mature DEFA6. nih.govgenecards.org

To produce sufficient quantities of DEFA6 for structural and functional studies, various recombinant expression strategies have been employed. Commercial entities offer a range of tools for this purpose, including full-length ORF clones in various vectors such as cloning vectors, expression vectors, and lentiviral expression vectors, often with different tags like GFP or DDK. biocat.comorigene.comsinobiological.com

A particularly successful approach for generating bioactive DEFA6 has been its expression in Escherichia coli. One study detailed a high-efficiency method utilizing the E. coli Origami(DE3)pLysS strain. nih.gov In this strategy, the gene fragment for mature DEFA6 was inserted into a pET32a(+) vector, creating a soluble fusion protein with an upstream thioredoxin (TrxA) tag. nih.gov This method yielded a high percentage of soluble fusion protein, reaching approximately 1.69 g/L of culture, with a theoretical yield of 0.38 g/L for the recombinant mature DEFA6. nih.gov The purification process involved a three-step strategy:

Nickel-Sepharose Chromatography: To isolate the His-tagged fusion protein. nih.gov

Enterokinase Cleavage: To release the mature DEFA6 peptide from the TrxA fusion tag. nih.gov

Cation Exchange Chromatography: To purify the final recombinant DEFA6. nih.gov

This robust expression and purification pipeline ultimately yielded about 102 mg/L of pure, bioactive recombinant DEFA6, providing the necessary material for subsequent detailed analyses. nih.gov Another expression system utilizes wheat germ, which is suitable for producing the protein for applications like SDS-PAGE and ELISA. abcam.com

Vector SystemExpression HostTagPurpose
pET32a(+)E. coli Origami(DE3)pLysSThioredoxin (TrxA)High-yield soluble expression for structural/functional studies. nih.gov
pLenti-C-mGFP-P2A-PuroMammalian CellsmGFP, Puromycin resistanceGene expression studies in mammalian systems. origene.com
Wheat germ expression vectorWheat germ (cell-free)GSTProduction for immunoassays (e.g., WB, ELISA). abcam.com

Structural Biology Techniques for High-Resolution Analysis of this compound

The unique functional mechanism of DEFA6, which involves self-assembly into complex structures, has been unraveled through the application of several high-resolution structural biology techniques. nih.gov

X-ray Crystallography of this compound

X-ray crystallography has been a cornerstone in determining the atomic-level structure of DEFA6. researchgate.netrcsb.org The first high-resolution crystal structures of DEFA6 (PDB ID: 1ZMQ), along with those of human α-defensins HNP4 and HD5, were reported in 2006. nih.govnih.govrcsb.org These studies revealed that despite limited sequence similarity, DEFA6 shares the conserved tertiary structure of other α- and β-defensins, which is characterized by a disulfide-stabilized, three-stranded β-sheet core. nih.govrcsb.org

A key finding from crystallography is that human α-defensins, including DEFA6, form distinct dimers, a feature not observed in rabbit or murine α-defensins. nih.govnih.govpnas.org The structure provided clues to the unusual biological inactivity of DEFA6 in terms of direct bactericidal action. nih.govnih.gov Later crystallographic analysis of a DEFA6 mutant (H27W, PDB ID: 3QTE) provided further insights consistent with its mechanism of forming fibrils and nanonets to entangle bacteria. nih.gov This self-assembly is dependent on specific residues, such as histidine-27. nih.gov

PDB ID Molecule Resolution (Å) Method Key Findings
1ZMQHuman α-defensin 61.90X-RAY DIFFRACTIONRevealed canonical defensin (B1577277) fold and dimerization. nih.govnih.govrcsb.org
3QTEHuman α-defensin 6 (H27W mutant)1.95X-RAY DIFFRACTIONStructure supports a model of ordered self-assembly into nanonets. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution and studying their dynamics. researchgate.netbio-conferences.org For the defensin family, NMR has been used to characterize tertiary structures, which typically consist of a three-stranded antiparallel β-sheet constrained by intramolecular disulfide bonds. researchgate.net However, while NMR has been applied to other defensins, including providing detailed structural information on human β-defensin 6 (a distinct protein) and its interactions with glycosaminoglycans, specific studies detailing the complete 3D structure determination of human alpha-defensin 6 (DEFA6) by NMR are not as prominent in the literature as X-ray crystallography or cryo-EM data. bio-conferences.orgresearchgate.net The principles of NMR remain applicable for studying the dynamics and interactions of DEFA6, especially for analyzing weak intermolecular interactions that are critical for its function.

Cryo-Electron Microscopy (Cryo-EM) of this compound Complexes

Cryo-electron microscopy (cryo-EM) has been pivotal in visualizing the higher-order structures that DEFA6 forms. bio-conferences.orgthebiogrid.org Unlike other defensins that kill microbes directly, DEFA6 self-assembles into extensive "nanonets" that physically entrap bacteria. nih.govbio-conferences.org Cryo-EM studies have elucidated the architecture of these nanonet filaments at near-atomic resolution. bio-conferences.org

These investigations revealed that DEFA6 forms helical assemblies. The fundamental unit of these filaments consists of stacked pairs of DEFA6 dimers that spiral along a central axis. bio-conferences.org This assembly creates robust, micron-long filaments. bio-conferences.org The cryo-EM structures also identified a critical role for phosphate (B84403) ions in stabilizing the filament core, where they are coordinated by multiple histidine residues (H5) from the DEFA6 molecules. bio-conferences.org Further analysis showed that the filaments can exist as polymorphs, with thicker filaments forming when additional DEFA6 dimer spirals wrap around the core "thin filament." bio-conferences.org This detailed structural understanding of the assembled complex explains how DEFA6 can effectively form a physical barrier against microbial invasion. bio-conferences.orguniprot.org

Quantitative Proteomics and Interactomics for this compound Studies

Understanding the full biological context of DEFA6 requires identifying its molecular partners. Quantitative proteomics and interactomics have provided crucial data on the proteins and other molecules that DEFA6 interacts with to perform its host-defense function. genecards.org

Mass Spectrometry-Based Identification of this compound Interacting Proteins

Mass spectrometry (MS) is a key technology for identifying protein-protein interactions. For DEFA6, MS-based approaches, often following affinity capture or co-immunoprecipitation, have been used to map its interactome. Data from high-throughput affinity capture-MS experiments, such as the BioPlex project, have identified potential human protein interactors. For example, ZFPM1 is listed as a DEFA6 interacting protein in the BioGRID database based on such experiments.

Crucially, studies have shown that the self-assembly of DEFA6 into nanonets is initiated by its binding to specific bacterial surface proteins. nih.gov These interactions create anchoring sites that facilitate the progressive entanglement of the microbes. genecards.org Identified bacterial interactors include:

Invasin from Yersinia enterocolitica genecards.org

FliC/flagellin from Salmonella typhimurium genecards.org

The UniProt database also documents that DEFA6 forms homodimers and self-assembles into higher-order oligomers. Furthermore, some evidence suggests potential interactions with other host immune proteins like lysozyme (B549824) and secretory phospholipase A2 to augment antimicrobial activity in the gut. abcam.com These findings, derived from proteomic techniques, are essential for building a comprehensive picture of how DEFA6 functions within the complex environment of the intestinal mucosa.

Interacting Protein Organism Method of Identification Functional Significance
DEFA6 (self)Homo sapiensX-ray Crystallography, Cryo-EMForms homodimers and higher-order nanonets for bacterial entrapment. nih.gov
InvasinYersinia enterocoliticaCo-assembly studiesAnchors DEFA6 to the bacterial surface to initiate nanonet formation. genecards.org
FliC/FlagellinSalmonella typhimuriumCo-assembly studiesAnchors DEFA6 to the bacterial surface to initiate nanonet formation. genecards.org
ZFPM1Homo sapiensAffinity Capture-MSIdentified as a potential host interacting protein.
Lysozyme, Phospholipase A2Homo sapiensNot specifiedSuggested to interact to enhance antimicrobial effectiveness. abcam.com

Post-Translational Modification Profiling of this compound

Post-translational modifications (PTMs) are critical regulatory events that dictate the activity, localization, and interaction partners of proteins. mdpi.commdpi.comabcam.com For this compound, understanding its PTM profile is essential to comprehending its role in defense signaling. Mass spectrometry (MS) stands out as a powerful and highly sensitive technique for identifying and mapping PTMs. tandfonline.comnih.govacs.org

Advanced MS-based proteomic strategies are employed to achieve a comprehensive analysis of this compound PTMs. frontiersin.org These methods typically involve the enrichment of modified peptides prior to MS analysis to increase the chances of detecting low-abundance modifications. acs.org Techniques such as affinity chromatography using specific antibodies for certain PTMs (e.g., anti-phosphotyrosine antibodies) or chemical enrichment strategies are often utilized.

Once enriched, the peptides are subjected to tandem mass spectrometry (MS/MS). In this process, the peptides are fragmented, and the resulting fragment ions provide information about the amino acid sequence and the precise location of the modification. tandfonline.com The mass shift observed in the modified peptide compared to its unmodified counterpart allows for the identification of the type of PTM. tandfonline.com

Common PTMs investigated on defense-related proteins include:

Phosphorylation: The addition of a phosphate group, often acting as a molecular switch to activate or deactivate a protein. mdpi.comjove.com

Ubiquitination: The attachment of ubiquitin, which can target the protein for degradation or modulate its function. abcam.com

Glycosylation: The addition of sugar moieties, which can affect protein folding and stability. abcam.com

Methylation and Acetylation: These modifications can influence protein interactions and gene expression. abcam.comacs.org

By employing these sophisticated MS-based approaches, researchers can create a detailed map of the PTMs on this compound, providing crucial insights into how its function is dynamically regulated in response to defense signals.

Advanced Microscopy and Imaging Techniques for this compound Localization and Dynamics

Visualizing the subcellular localization and dynamic behavior of this compound is fundamental to understanding its function within the cellular landscape. Advanced microscopy techniques offer the necessary resolution and sensitivity to track this protein in living cells.

Confocal and Super-Resolution Microscopy of this compound

Confocal microscopy has revolutionized the study of protein localization in plant-pathogen interactions by providing high-resolution optical sections of cells and tissues, thereby reducing out-of-focus blur. springernature.com This technique is instrumental in determining the general subcellular location of this compound, for instance, whether it resides in the cytoplasm, nucleus, or is associated with specific organelles. researchgate.netresearchgate.net By fluorescently tagging this compound, often with Green Fluorescent Protein (GFP) or its variants, its distribution within the cell can be visualized. nih.govnih.gov

While confocal microscopy provides excellent localization data, super-resolution microscopy techniques push the boundaries of optical resolution beyond the diffraction limit of light, enabling the visualization of molecular details at the nanoscale. photonics.comresearchgate.net These methods are particularly valuable for examining the fine-scale organization of this compound.

Two prominent super-resolution techniques are:

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves sub-diffraction resolution by using a second laser to deplete fluorescence in the outer region of the excitation focus, effectively narrowing the point spread function. photonics.comuib.nospiedigitallibrary.orgnih.gov This allows for the imaging of structures with a resolution of tens of nanometers, revealing details about the clustering or precise localization of this compound within subcellular compartments. spiedigitallibrary.orguni-heidelberg.de

Photoactivated Localization Microscopy (PALM): PALM relies on the stochastic activation and subsequent localization of individual photoactivatable fluorescent proteins. teledynevisionsolutions.comnih.govnih.govibs.fr By repeatedly activating a sparse subset of molecules, imaging them until they photobleach, and then compiling the precise locations of thousands of individual molecules, a super-resolved image is constructed. nih.govibs.fr This technique can provide detailed maps of this compound distribution and organization.

These advanced imaging modalities provide an unprecedented view of the spatial arrangement of this compound, offering clues about its interactions and function at a near-molecular level.

Fluorescence Resonance Energy Transfer (FRET) for this compound Interactions

To investigate direct molecular interactions involving this compound within the living cell, Fluorescence Resonance Energy Transfer (FRET) microscopy is a powerful tool. nih.govnih.govmicroscopyu.com FRET is a distance-dependent physical process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. nih.govwikipedia.org This energy transfer only occurs when the donor and acceptor molecules are in very close proximity, typically within 1-10 nanometers. nih.govmicroscopyu.com

In a typical FRET experiment to study this compound interactions, it would be fused to a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP), and a potential interacting partner would be fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP). If the two proteins interact, bringing the fluorophores into close proximity, excitation of the donor fluorophore will result in the emission of light from the acceptor fluorophore. nih.gov The efficiency of this energy transfer can be measured to quantify the extent of the interaction. wikipedia.org

FRET can be used to:

Confirm direct protein-protein interactions in vivo. nih.gov

Determine the specific cellular compartments where these interactions occur.

Analyze the dynamics of complex formation and dissociation in response to cellular signals. wikipedia.org

By employing FRET, researchers can move beyond simple co-localization studies and gain definitive evidence of direct physical interactions between this compound and other cellular components.

Genetic Engineering and Genome Editing for Functional Dissection of this compound

To definitively determine the function of this compound, researchers turn to genetic engineering and genome editing techniques. These powerful tools allow for the precise manipulation of the gene encoding this compound, enabling the study of the resulting phenotypic changes.

Targeted Gene Knockout and Knock-in of this compound Alleles

Creating a loss-of-function mutant is a fundamental approach to understanding a gene's role. Gene knockout strategies aim to completely abolish the function of the this compound gene.

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for genome editing due to its simplicity, efficiency, and precision. wikipedia.orgnih.govbroadinstitute.orgresearchgate.net This system, derived from a bacterial immune defense mechanism, can be programmed to target a specific DNA sequence within the genome. broadinstitute.org

The CRISPR/Cas9 system consists of two key components:

Cas9 nuclease: An enzyme that acts like a pair of "molecular scissors" to cut the DNA. nih.gov

Guide RNA (gRNA): A short RNA molecule that guides the Cas9 nuclease to the specific target sequence in the genome. addgene.org

To create a knockout of the this compound gene, a gRNA is designed to be complementary to a sequence within the gene. When the Cas9 protein and the gRNA are introduced into a cell, the gRNA directs the Cas9 to the this compound gene, where it creates a double-strand break (DSB) in the DNA. addgene.org The cell's natural DNA repair machinery, often the error-prone non-homologous end joining (NHEJ) pathway, attempts to repair this break. addgene.org This repair process frequently introduces small insertions or deletions (indels), which can lead to a frameshift mutation and the production of a non-functional protein, effectively knocking out the gene. researchgate.netresearchgate.netnih.gov

The phenotypic consequences of knocking out the this compound gene can then be analyzed to infer its function. For example, if the knockout organism shows increased susceptibility to certain pathogens, it would strongly suggest a role for this compound in disease resistance.

Gene Overexpression and Constitutive Activation

In contrast to loss-of-function approaches, gain-of-function studies involving gene overexpression or constitutive activation can also provide valuable insights. Overexpression involves introducing additional copies of the this compound gene or placing it under the control of a strong, constitutive promoter, leading to higher-than-normal levels of the protein. frontiersin.orgresearchgate.netnih.gov

Constitutive activation involves modifying the this compound gene in such a way that the resulting protein is always in an active state, regardless of the usual regulatory signals. This can be achieved through site-directed mutagenesis to mimic an activating PTM or to remove an inhibitory domain. biorxiv.orgresearcher.liferesearchgate.netresearchgate.net

Analyzing the effects of overexpressing or constitutively activating this compound can reveal its downstream effects and the pathways it regulates. For instance, if overexpression of this compound leads to the spontaneous activation of defense responses even in the absence of a pathogen, it would indicate its role as a key activator in a defense signaling cascade. biorxiv.orgnih.gov Studies on other defense-related proteins have shown that their overexpression can enhance disease resistance. frontiersin.orgnih.gov

CRISPR/Cas-mediated Mutagenesis and Reporter Gene Fusion for this compound

Modern molecular techniques, specifically CRISPR/Cas9-mediated mutagenesis and reporter gene fusions, have become indispensable for the functional analysis of genes like that encoding this compound.

CRISPR/Cas-mediated Mutagenesis: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/CRISPR-associated protein (Cas) system provides a powerful mechanism for targeted genome editing. plos.org This technology is utilized to create precise mutations, such as deletions or insertions, within the gene sequence of this compound. For instance, in studies of the defense-related gene DMR6 (Downy Mildew Resistance 6), the CRISPR-Cas9 system has been used to generate small deletions that result in frameshift mutations, leading to a truncated, non-functional protein. biorxiv.orgresearchgate.net This process of targeted mutagenesis allows researchers to create knockout mutants to investigate the direct impact of the protein's absence on the organism's ability to resist pathogens. plos.org

The methodology typically involves designing specific guide RNAs (gRNAs) that direct the Cas9 endonuclease to the target gene sequence. biorxiv.org These components are often delivered into plant cells via Agrobacterium tumefaciens-mediated transformation. nih.govnih.gov By analyzing the resulting mutants, researchers can determine if the inactivation of this compound leads to enhanced susceptibility or, in some cases, enhanced resistance to specific pathogens, thereby clarifying its role as a positive or negative regulator of immunity. plos.org

Reporter Gene Fusion: To understand the spatial and temporal expression patterns of this compound, its promoter sequence is often fused to a reporter gene. promega.com.au Reporter genes encode proteins that produce an easily detectable signal, such as β-glucuronidase (GUS) or firefly luciferase (Fluc). tandfonline.comapsnet.org When the promoter of this compound is active, it drives the expression of the reporter gene, allowing for the visualization or quantification of gene activity. promega.com.auwikipedia.org

These promoter-reporter constructs can be introduced into organisms to monitor when and where the this compound gene is expressed, for example, in response to pathogen attack or treatment with defense-signaling molecules like salicylic (B10762653) acid. tandfonline.com Such assays, whether conducted through stable transformation or transient expression systems, are crucial for identifying the tissues involved in the defense response and the specific conditions that trigger the gene's transcription. apsnet.org

In vitro Reconstitution and Biochemical Assays for this compound Activity

In vitro reconstitution and subsequent biochemical assays are fundamental for characterizing the specific molecular function and enzymatic activity of this compound, independent of other cellular components. nih.govplos.org

In vitro Reconstitution: The process begins with the production of a purified, recombinant version of this compound. This is typically achieved by cloning the gene into an expression vector and introducing it into a heterologous host system, such as Escherichia coli or insect cells, which then synthesize the protein in large quantities. researchgate.net The recombinant protein is then purified to homogeneity using techniques like affinity chromatography.

Once purified, the protein's activity is reconstituted in a controlled test-tube environment. nih.gov This involves combining the purified this compound with its predicted substrates, cofactors (e.g., Mg²⁺, Mn²⁺), and any other required molecules in a specifically formulated reaction buffer. nih.govpnas.org This setup allows researchers to confirm the protein's intrinsic activity and study its mechanism in isolation. plos.org For example, reconstituting the activity of the defense-related RNA-dependent RNA polymerase 6 (RDR6) required combining the purified polymerase with specific substrates and cofactors to measure its RNA synthesis activity directly. researchgate.net

Biochemical Assays: Following reconstitution, various biochemical assays are performed to quantify the activity of this compound. The nature of the assay depends on the protein's predicted function. If this compound is a putative enzyme, its kinetics can be studied by measuring the rate of substrate conversion to product over time under varying conditions. researchgate.net For instance, if it were a hydrolase, assays could measure the release of a specific molecule from a substrate. If it is a ligase, the joining of two substrates could be monitored.

If the protein is thought to interact with other molecules, binding assays such as pull-down assays or surface plasmon resonance (SPR) can be employed to measure its binding affinity to DNA, RNA, or other proteins. For proteins involved in redox reactions, their activity can be measured spectrophotometrically. The results from these assays are critical for defining the precise biochemical role of this compound in cellular defense pathways.

Table 1: Example Components for an In Vitro Biochemical Assay of a Putative this compound with Hydrolase Activity
ComponentPurposeExample Concentration/ConditionSource Reference
Purified Recombinant this compoundThe enzyme being studied.1-10 µM nih.gov
SubstrateThe molecule acted upon by the enzyme.Varies (e.g., 0-500 µM for kinetic analysis) researchgate.net
Reaction BufferMaintains optimal pH and ionic strength.50 mM HEPES, pH 7.5 nih.gov
Cofactor (e.g., MgCl₂)Required for enzymatic activity.5 mM nih.gov
Reducing Agent (e.g., DTT)Prevents oxidation and maintains protein stability.1 mM nih.gov
Incubation TemperatureProvides optimal conditions for the reaction.37°C nih.gov

Bioinformatics and Computational Approaches for this compound Analysis

Bioinformatics and computational biology offer a powerful suite of tools for analyzing this compound, providing predictive insights into its function, structure, and evolutionary context. researchgate.net These in silico methods are essential for guiding wet-lab experiments. frontiersin.org

Sequence Analysis and Domain Identification: The primary amino acid sequence of this compound is analyzed using computational tools to identify conserved domains and motifs. frontiersin.org Databases like Pfam and InterPro are used to find regions with known functions, such as catalytic sites, binding domains, or transmembrane helices. This initial analysis can provide strong clues about the protein's general role, for example, identifying it as a kinase, nuclease, or transcription factor. mdpi.com

Phylogenetic and Evolutionary Analysis: To understand the evolutionary history of this compound, its sequence is compared to homologous proteins from other species. semanticscholar.org By constructing a phylogenetic tree, researchers can trace its lineage and identify orthologs in different organisms. mdpi.com This comparative genomics approach helps to infer function based on the roles of well-characterized homologs and can reveal whether the protein is part of a rapidly evolving gene family, which is common for defense-related genes.

Structural Modeling and Molecular Docking: In the absence of an experimentally determined structure, the three-dimensional (3D) structure of this compound can be predicted using homology modeling or ab initio methods. frontiersin.org Computational software generates a 3D model based on the structures of related proteins. mdpi.com The quality of these models is then assessed using validation tools like Ramachandran plots. mdpi.com Once a reliable model is obtained, molecular docking simulations can be performed to predict how this compound interacts with other molecules, such as ligands, substrates, or pathogen-associated molecular patterns (PAMPs). frontiersin.orgmdpi.com This can help identify key residues in the binding or active site.

Protein-Protein Interaction (PPI) Networks: Computational methods can predict the network of interactions between this compound and other proteins within the cell. oup.com By analyzing its position within a PPI network, researchers can identify potential upstream regulators and downstream targets, placing the protein within the broader context of cellular signaling and defense pathways. oup.com

Table 2: Summary of Bioinformatics Approaches for this compound Analysis
ApproachPurposeCommon Tools/DatabasesSource Reference
Sequence Alignment & Domain AnalysisIdentify functional motifs and conserved regions in the protein sequence.BLAST, Pfam, InterPro researchgate.netfrontiersin.org
Phylogenetic AnalysisDetermine evolutionary relationships with homologous proteins.MEGA, PhyML mdpi.comsemanticscholar.org
Homology ModelingPredict the 3D structure of the protein.SWISS-MODEL, Phyre2 frontiersin.org
Molecular DockingSimulate the interaction between the protein and a ligand.AutoDock, HADDOCK frontiersin.orgmdpi.com
PPI Network AnalysisIdentify potential interacting partners and functional modules.STRING, Cytoscape oup.com

Future Directions and Biotechnological Prospects of Defense Protein 6 Research

Identification of Novel Regulators and Downstream Effectors of the Type VI Secretion System

The assembly and activity of the T6SS are energetically costly and thus are tightly controlled through complex regulatory networks. oup.comfrontiersin.org Future research aims to uncover the full complement of molecules that regulate T6SS expression and the diverse array of effector proteins it delivers.

Regulators: T6SS expression is modulated at the transcriptional, post-transcriptional, and post-translational levels in response to a variety of biotic and abiotic signals. oup.comnih.gov These cues include physical factors like temperature and osmolarity, as well as chemical signals from quorum sensing, antibiotics, and host-derived molecules. nih.gov For instance, in Vibrio parahaemolyticus, surface sensing under specific marine-like conditions is required to activate its T6SS1, a process governed by a network of regulators. researchgate.net Systematic screening methods, such as Bacterial Competition Fluorescence (BaCoF), have been developed to identify new genetic components essential for T6SS activation. researchgate.net The identification of these regulators is crucial for understanding how bacteria decide when to deploy this potent weapon.

Downstream Effectors: The T6SS translocates a wide variety of effector proteins that target fundamental cellular processes in recipient cells. nih.gov These toxins can degrade cell walls, disrupt membranes, or cleave nucleic acids. frontiersin.orgplos.org Identifying these effectors has been challenging due to their high sequence diversity. pnas.org A significant breakthrough has been the discovery that many effectors are genetically linked to and require a cognate chaperone protein from the TEC (T6SS Effector Chaperone) family for delivery. pnas.org By searching for the conserved domain of these TEC proteins, researchers can now more systematically identify novel effectors and their corresponding immunity proteins, which protect the attacking bacterium from self-intoxication. nih.govpnas.org

Regulator Type Examples Function Source
TranscriptionalFur (Ferric uptake regulator)Represses T6SS expression in response to iron levels. nih.gov
Post-transcriptionalRsmAAn RNA binding protein that negatively controls T6SS expression. oup.com
Post-translationalThiol-disulfide oxidoreductase DsbAEssential for the proper folding and stability of T6SS components.
Quorum SensingLuxOPart of the signaling cascade that regulates T6SS in response to cell density. asm.org

Systems Biology Approaches to Map Type VI Secretion System Regulatory Networks

Given the complexity of T6SS regulation, systems biology approaches are indispensable for creating a comprehensive map of its regulatory networks. oup.comnih.gov These methods integrate large-scale "omics" data to model the intricate web of interactions that govern T6SS function.

Network-based analyses use high-throughput experimental data to reconstruct the relationships between biological entities like genes and proteins. nih.gov For bacterial systems, techniques such as DAP-seq (DNA affinity purification sequencing) can map the genome-wide binding sites of transcription factors, revealing which genes are under their direct control. oup.com This has been used to delineate the regulatory networks of two-component systems in Pseudomonas aeruginosa, which can control T6SS expression. asm.orgoup.com By applying such methods across different strains or conditions, researchers can identify both core and accessory regulatory interactions, providing a deeper understanding of how these networks evolve and adapt. oup.com The integration of transcriptomics, proteomics, and protein-protein interaction data allows for the construction of detailed models that can predict how perturbations, such as environmental changes or mutations, will affect T6SS activity. nih.gov

Elucidating the Role of the Type VI Secretion System in Complex Biological Processes

The T6SS is a key player in a multitude of complex biological scenarios, from shaping microbial communities to influencing host health and disease. oup.comfrontiersin.org Its function extends beyond simple bacterial warfare to include pathogenesis, symbiosis, and stress response. nih.govnih.gov

In the context of infection, the T6SS can inject effectors directly into host cells, modulating the immune response to facilitate bacterial survival. oup.com For example, T6SS effectors can interfere with host signaling pathways or suppress the activity of immune cells like macrophages. oup.com In polymicrobial environments like the gut, the T6SS is a critical determinant of bacterial fitness, enabling pathogenic bacteria to outcompete commensal microbes and remodel the host microbiota, which is a key aspect of pathogenesis. oup.comasm.org Conversely, in symbiotic relationships, such as those between rhizobia and legumes, the T6SS can play a neutral, positive, or negative role depending on the specific host-bacterium pair, highlighting its versatile function. researchgate.net The system is also deployed in response to various environmental stresses, including acid and oxidative stress, underscoring its importance for bacterial adaptation and survival. nih.govresearchgate.net

Development of Engineered Type VI Secretion System Variants with Enhanced Properties

The modular, phage-like structure of the T6SS makes it an attractive target for protein engineering. nih.gov Researchers are exploring ways to modify its components to create novel biotechnological tools. nih.govcreative-biostructure.com

One promising avenue is the development of T6SS-based delivery systems. Scientists have shown that antigens can be fused to T6SS sheath proteins, resulting in the formation of nanoparticles that could serve as vaccine delivery vehicles. asm.org Another approach involves creating inducible T6SSs that can be switched on or off by an external signal, such as the sugar arabinose. asm.org This would allow for precise control over the release of effector proteins, which could be engineered to carry specific therapeutic or antimicrobial payloads. Such systems could be manipulated to release a diverse range of custom effectors, paving the way for new antimicrobial treatments. asm.org Furthermore, engineering efforts can focus on altering the specificity of the T6SS or enhancing the potency of its effector proteins for more targeted applications. nih.gov

Engineered Component Modification Potential Application Source
TssB/TssC (Sheath Proteins)Fusion with a target antigen.Nanoparticle-based vaccine delivery. asm.org
Regulatory ElementsIntroduction of an inducible promoter (e.g., arabinose-inducible).Controllable release of effectors for targeted antimicrobial therapy. asm.org
VgrG/PAAR (Spike Proteins)Altering domains to change target cell recognition.Developing highly specific biocontrol agents. asm.org
Effector ProteinsSwapping toxic domains or enhancing catalytic activity.Creating novel antimicrobials or tools for modulating host cells. nih.govcreative-biostructure.com

Strategic Applications of the Type VI Secretion System in Agriculture and Biotechnology

The natural function of the T6SS as a microbial weapon presents significant opportunities for its application in agriculture and biotechnology, particularly in developing new strategies for disease control. asm.orgnih.gov

Enhancing Plant Disease Resistance through Type VI Secretion System Manipulation

The T6SS is a key factor in the competitive interactions within the rhizosphere, the microbial hotspot surrounding plant roots. frontiersin.org Many plant-beneficial bacteria, or Plant Growth Promoting Bacteria (PGPB), possess T6SSs that they use to outcompete pathogenic bacteria and fungi. nih.govfrontiersin.org For example, the rhizobial strain Paraburkholderia sabiae uses its T6SS to kill notorious plant pathogens like Pectobacterium carotovorum and Ralstonia solanacearum. asm.org

This natural antagonism can be harnessed to protect crops. Strategies include:

Inoculation with T6SS-active PGPB: Introducing beneficial bacteria with potent T6SSs into the soil can create a protective barrier around plant roots, reducing the incidence of disease. asm.org

Engineering PGPB for Enhanced Activity: The T6SS of beneficial bacteria can be engineered to enhance its killing efficiency or broaden its target range to include a wider array of plant pathogens. nih.gov This could lead to the development of more robust and effective bio-inoculants for sustainable agriculture. nih.gov

Development of Biocontrol Agents or Immunomodulators based on the Type VI Secretion System (pre-clinical)

The ability of the T6SS to kill specific bacterial targets makes it an ideal platform for developing next-generation biocontrol agents. asm.org Unlike broad-spectrum chemical pesticides, T6SS-based agents could be designed for high specificity, targeting only the desired pathogens while leaving the beneficial microbiome unharmed. nih.gov The T6SS of Pseudomonas putida, a well-established biocontrol agent, is central to its ability to kill plant pathogens. asm.org

Furthermore, the T6SS and its effectors can act as immunomodulators. oup.com In animal models, T6SSs have been shown to deliver effectors that manipulate host immune responses. oup.commdpi.com This property could be harnessed in several ways. For instance, engineered bacteria could use their T6SS to deliver immunomodulatory proteins to prime the plant's innate immune system, leading to a state of heightened defense against future infections. nih.gov While these applications are currently in pre-clinical or conceptual stages, they represent a frontier in biotechnology, offering a path toward highly specific, organism-based therapeutics and crop protection strategies. asm.orgresearchgate.net

Q & A

Q. How can researchers align this compound studies with ethical guidelines for transgenic model development?

  • Methodological Answer : Follow institutional animal care protocols (e.g., ARRIVE guidelines) for in vivo work. For human cell lines, obtain IRB approval and use de-identified samples. Transparently report CRISPR off-target effects via whole-genome sequencing .

Q. What theoretical frameworks best explain this compound’s dual role in homeostasis and disease?

  • Methodological Answer : Adopt a systems biology approach, integrating network pharmacology and disease-agnostic pathway analysis (e.g., Reactome or KEGG). Test hypotheses using organoid models to recapitulate tissue-specific microenvironments .

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